
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Therapeutic Potential
Imidazole compounds have been used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, which means they can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Pharmaceutical Applications
Imidazole derivatives are commonly found in the structures of an array of biologically active compounds . They have a variety of applications in the medicinal chemistry field, such as use in anticancer and anti-inflammatory medications and as antiviral agents .
Agrochemical Applications
Imidazole compounds are also used in agrochemicals . These compounds can be used to control pests and diseases in crops, improving agricultural productivity.
Dyes for Solar Cells and Other Optical Applications
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . These compounds can absorb light and convert it into electricity, making them useful for solar energy applications.
Catalysis
Imidazole compounds are being used in catalysis . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction.
Covalent Inhibitor of p97
“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide” has been identified as a potent covalent inhibitor of p97 . p97 is a protein that is involved in various cellular processes, including protein degradation, and has been implicated in several diseases, including cancer.
Mechanism of Action
Target of Action
The primary target of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, thereby inhibiting its function . Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and improving the resistance of the target .
Result of Action
The result of the action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is the inhibition of p97/VCP ATPase . This inhibition can lead to the disruption of various cellular processes, including protein degradation and cell cycle regulation .
properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,17-10-5-2-6-11-17)20-12-7-14-21-15-13-19-18(21)16-8-3-1-4-9-16/h1-6,8-11,13,15,20H,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPNOQCDQNXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)
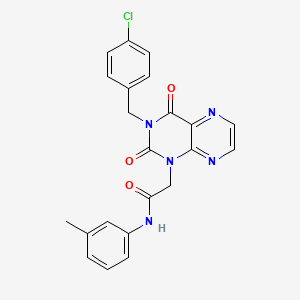

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2512352.png)
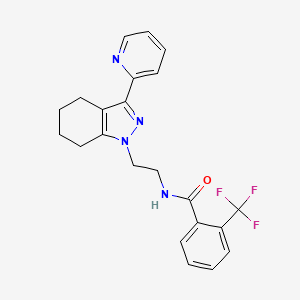
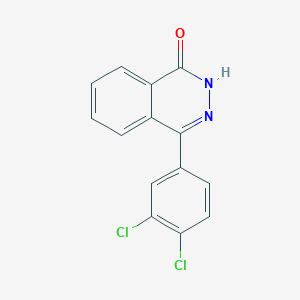

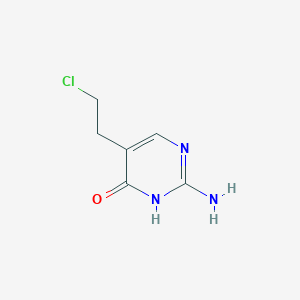
![N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512358.png)
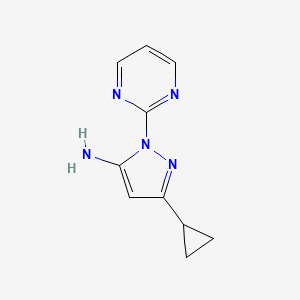
![(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2512360.png)
![3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2512361.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)